molecular formula C24H27N3O5S B2985751 ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate CAS No. 689771-50-4

ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate

Cat. No.: B2985751
CAS No.: 689771-50-4
M. Wt: 469.56
InChI Key: MYGCKTJFCFBCKX-UHFFFAOYSA-N
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Description

Ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate typically involves multiple steps. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the morpholine and methoxyphenyl groups. The final step involves the esterification of the sulfanyl group with ethyl acetate. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.

Chemical Reactions Analysis

Ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or morpholine groups, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate can be compared with similar compounds such as:

  • Ethyl 4-((1H-indol-3-yl)diazenyl)benzoate
  • Ethyl 4-((1-methyl-1H-indol-3-yl)diazenyl)benzoate
  • 1-(4-methoxyphenyl)-2-(3-methyl-1H-indol-2-yl)diazene

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-3-32-22(28)16-33-24-25-21-9-6-18(26-10-12-31-13-11-26)14-20(21)23(29)27(24)15-17-4-7-19(30-2)8-5-17/h4-9,14H,3,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGCKTJFCFBCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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